molecular formula C13H19NO2 B14302968 Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate CAS No. 120210-36-8

Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate

Cat. No.: B14302968
CAS No.: 120210-36-8
M. Wt: 221.29 g/mol
InChI Key: LGDWYVYZMLVXLX-UHFFFAOYSA-N
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Description

Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by a pyridine ring substituted with an ethyl ester group at the 1-position, a but-3-en-1-yl group at the 2-position, and a methyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-(but-3-en-1-yl)-5-methylpyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(but-3-en-1-yl)-5-methylpyridine-1(2H)-carboxylate: shares similarities with other pyridine derivatives such as:

Uniqueness

The unique combination of functional groups in this compound, such as the ethyl ester and but-3-en-1-yl groups, distinguishes it from other pyridine derivatives

Properties

CAS No.

120210-36-8

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

ethyl 2-but-3-enyl-5-methyl-2H-pyridine-1-carboxylate

InChI

InChI=1S/C13H19NO2/c1-4-6-7-12-9-8-11(3)10-14(12)13(15)16-5-2/h4,8-10,12H,1,5-7H2,2-3H3

InChI Key

LGDWYVYZMLVXLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=C(C=CC1CCC=C)C

Origin of Product

United States

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